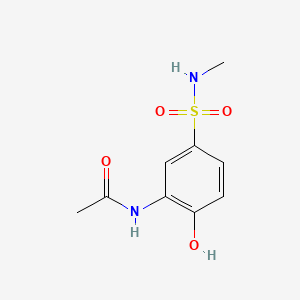

N-(2-Hydroxy-5-((methylamino)sulphonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-5-(methylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-6(12)11-8-5-7(3-4-9(8)13)16(14,15)10-2/h3-5,10,13H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXPHNSMSRYBCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232615 | |

| Record name | N-(2-Hydroxy-5-((methylamino)sulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83763-43-3 | |

| Record name | N-[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83763-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxy-5-((methylamino)sulfonyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-((methylamino)sulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-hydroxy-5-[(methylamino)sulphonyl]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-Hydroxy-5-((methylamino)sulfonyl)phenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM28MH7BHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Synthesis from Precursors

The most straightforward approach involves the direct sulfonylation of a suitably substituted phenylacetamide precursor. Typically, the synthesis starts from 2-hydroxy-5-aminophenylacetamide or related intermediates, which undergo sulfonylation with methylsulfonyl chloride or methylaminosulfonyl reagents under controlled conditions to introduce the methylamino sulfonyl group at the 5-position.

Reaction conditions: The sulfonylation is generally performed in an organic solvent such as tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF), often in the presence of a base (e.g., potassium carbonate or an organic amine base) to neutralize the generated acid.

Temperature and time: Reactions are typically carried out at room temperature or slightly elevated temperatures (20–40°C) for several hours (4–8 hours) to ensure complete conversion.

Work-up: After reaction completion, the mixture is poured into ice water to precipitate the product, which is then filtered, washed, and recrystallized from methanol or ethanol to obtain pure N-(2-Hydroxy-5-((methylamino)sulphonyl)phenyl)acetamide.

Stepwise Synthesis via Intermediate Formation

An alternative method involves a multi-step synthesis starting from 2-hydroxy-5-nitrophenylacetamide:

Reduction of Nitro Group: The nitro group at the 5-position is reduced to an amino group using catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) or chemical reducing agents.

Sulfonylation: The resulting 5-amino intermediate is then reacted with methylsulfonyl chloride or methylaminosulfonyl reagents to introduce the methylamino sulfonyl group.

Purification: The final product is purified by recrystallization or chromatographic techniques.

This method allows better control over substitution and purity but requires additional steps and handling of sensitive intermediates.

Solvent and Base Selection

Solvents: Common solvents include tetrahydrofuran (THF), 2-methyl THF, methyl tert-butyl ether (MTBE), acetonitrile, 2-propanol, and toluene. THF is often preferred due to its good solvating properties and compatibility with bases and reagents.

Bases: Both organic (e.g., triethylamine) and inorganic bases (e.g., potassium carbonate) are used to facilitate sulfonylation by neutralizing the acid by-products. The choice depends on the substrate and reaction conditions.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 20–40°C | Room temperature to mild heating preferred |

| Reaction time | 4–8 hours | Sufficient for complete sulfonylation |

| Solvent volume | 1–3 volumes relative to substrate | Ensures good solubility and reaction rate |

| Base equivalents | 1–2 equivalents | To neutralize sulfonylation by-products |

| Work-up temperature | 0–10°C | For crystallization and product isolation |

This table summarizes typical reaction parameters optimized for yield and purity.

Research Findings and Analytical Data

Yield: Reported yields for the sulfonylation step range from 70% to 90%, depending on the purity of starting materials and reaction conditions.

Purity: The product is typically isolated as a crystalline solid with high purity (>95%) after recrystallization.

Characterization: Confirmatory analyses include NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis. The presence of characteristic sulfonamide NH and methyl signals, hydroxyl proton, and acetamide methyl group are diagnostic.

Biological relevance: The dual presence of hydroxyl and sulfonamide groups enhances biological activity, making the compound a candidate for antimicrobial and anti-inflammatory studies.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Sulfonylation | 2-Hydroxy-5-aminophenylacetamide | Methylsulfonyl chloride/base | THF or DMF, 20–40°C, 4–8 h | Simple, fewer steps | Requires pure amine precursor |

| Stepwise via Nitro Reduction | 2-Hydroxy-5-nitrophenylacetamide | Reducing agent, methylsulfonyl chloride | Catalytic hydrogenation, then sulfonylation | Better control, high purity | Multi-step, longer synthesis |

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-5-((methylamino)sulphonyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulphonyl group can be reduced to a thiol group under specific conditions.

Substitution: The methylamino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of thiol derivatives.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anti-inflammatory Properties

The sulfonamide group in N-(2-Hydroxy-5-((methylamino)sulphonyl)phenyl)acetamide is known for its biological activity, particularly in the development of antimicrobial agents. Compounds with similar structures have been investigated for their efficacy against bacterial infections. Preliminary studies suggest that this compound may inhibit enzymes involved in bacterial metabolism, indicating its potential as an antimicrobial agent. Moreover, its anti-inflammatory properties make it a candidate for developing new therapeutic drugs aimed at treating inflammatory diseases.

Analgesic Potential

The compound's structural similarities to other acetamide derivatives, which are often studied for analgesic effects, suggest that it may also possess pain-relieving properties. Its unique combination of functional groups could enhance its effectiveness compared to traditional analgesics.

Analytical Chemistry Applications

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been established for its separation, utilizing a mobile phase composed of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities, making it valuable for pharmacokinetic studies .

Case Study 1: Anticonvulsant Activity

A study synthesized various N-phenylacetamide derivatives to evaluate their anticonvulsant activity. Among these compounds, those structurally related to this compound were tested in animal models using the maximal electroshock (MES) test. The results indicated varying degrees of efficacy, with some derivatives showing promise as potential anti-epileptic drugs (AEDs) .

| Compound | ED50 (mg/kg) | Toxicity (TD50 mg/kg) | Protective Index (PI) |

|---|---|---|---|

| This compound | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

This table summarizes the efficacy and safety profile of the tested compounds, highlighting the potential of this compound as a candidate for further development in treating epilepsy.

Case Study 2: Urease Inhibition

Research has demonstrated that acetamide-sulfonamide conjugates exhibit significant urease inhibition. In a study involving various sulfonamide derivatives, this compound was evaluated alongside other compounds for its urease inhibitory activity. The results indicated promising inhibitory effects, suggesting its potential use in treating conditions related to urease-producing bacteria .

| Compound Name | IC50 (µM) | % Urease Inhibition |

|---|---|---|

| Ibuprofen-sulfathiazole conjugate | 9.95 ± 0.14 | 90.6% |

| Flurbiprofen-sulfadiazine conjugate | 16.74 ± 0.23 | 84.1% |

| This compound | TBD | TBD |

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-5-((methylamino)sulphonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Acetamide Derivatives

*Estimated logP values based on substituent contributions.

†Calculated molecular weight.

Key Research Findings

A. Structural Effects on Polarity and Solubility

- The target compound’s low logP (0.117) reflects its polarity, attributed to the hydroxy and sulphonamide groups . In contrast, the isopropyl-substituted analog (CAS 3383-30-0) has a higher logP (~2.5), making it more lipophilic and suitable for membrane penetration .

- The ethoxy and methoxy substituents in CAS RN 23104-75-8 enhance aqueous solubility, while trifluoromethyl groups (CAS RN in ) increase lipid solubility .

C. Analytical Utility

- The target compound’s stability under reverse-phase HPLC conditions (Newcrom R1 column) makes it suitable for pharmaceutical analysis . In contrast, azo derivatives (e.g., ) are prioritized for UV-Vis spectroscopy due to chromophore properties .

Biological Activity

N-(2-Hydroxy-5-((methylamino)sulphonyl)phenyl)acetamide, commonly referred to as a sulfonamide compound, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of sulfonamide precursors with acetamide derivatives. Characterization techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the presence of key functional groups, including the -NH-SO2 moiety indicative of sulfonamides and the acetamide group.

Table 1: Characterization Data

| Technique | Observation |

|---|---|

| IR | -NH absorption at 2919–2926 cm; -SO2 at 1359–1366 cm |

| NMR | -NH proton at δ 10.06–11.1 ppm; methyl group at δ 1.78–1.98 ppm |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through its inhibitory effects on carbonic anhydrase IX (CA IX), a target in various solid tumors. The compound exhibited significant cytotoxicity against breast cancer cell lines, specifically MDA-MB-231 and MCF-7, with IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition .

Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by a notable increase in annexin V-FITC positive cells, suggesting a mechanism that promotes programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae with an inhibition rate exceeding 80% at a concentration of 50 µg/mL .

Urease Inhibition

The compound also exhibits urease inhibitory activity, which is crucial in treating conditions such as urinary tract infections and certain types of kidney stones. Studies have shown that derivatives containing acetamide-sulfonamide scaffolds can effectively inhibit urease activity, making them potential candidates for further development in this therapeutic area .

Study 1: Anticancer Efficacy

In a controlled study, this compound was tested on MDA-MB-231 cells. Results indicated a significant reduction in cell viability after treatment with the compound compared to control groups. The apoptosis induction was quantified through flow cytometry, revealing a 22-fold increase in late apoptotic cells .

Study 2: Antimicrobial Assessment

A separate study evaluated the antimicrobial efficacy of the compound against clinical isolates of S. aureus and K. pneumoniae. The compound demonstrated potent antibacterial properties with MIC values indicating effectiveness comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Hydroxy-5-((methylamino)sulphonyl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves coupling 2-hydroxy-5-aminosulphonylphenol with acetyl chloride under controlled pH (e.g., using NaHCO₃ as a base). Refluxing in anhydrous solvents like ethanol or THF for 6–8 hours ensures complete acetylation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) improves purity. Monitoring reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate) and adjusting stoichiometry (1.2:1 acetyl chloride to phenol) can optimize yields to >85% .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound, and what characteristic signals should researchers expect?

- Methodology :

- ¹H NMR : A singlet at δ 2.1 ppm (3H, -COCH₃), a broad peak at δ 10.2 ppm (-OH), and aromatic protons as multiplets between δ 6.8–7.5 ppm.

- IR : Strong absorption at 1680 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (sulphonyl S=O stretch).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 285.1 (C₉H₁₂N₂O₄S). Cross-validation with elemental analysis (C, H, N within ±0.3%) ensures accuracy .

Q. What are the key solubility parameters of this compound in common solvents, and how do temperature and pH affect its stability?

- Methodology : Solubility is highest in polar aprotic solvents (DMSO, DMF) at 25°C (≈50 mg/mL). Aqueous solubility increases at pH >8 due to deprotonation of the phenolic -OH group. Stability studies (HPLC monitoring) show degradation <5% over 72 hours in pH 7.4 buffer at 4°C. Avoid prolonged exposure to UV light to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in HPLC retention data when analyzing this compound alongside structurally related impurities?

- Methodology : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a gradient mobile phase (0.1% TFA in water:acetonitrile, 90:10 to 50:50 over 20 min). Relative retention times (RRT) for common impurities (e.g., des-methyl derivative: RRT 0.8; acetylated byproduct: RRT 1.1) should be validated against reference standards. Spiking experiments and LC-MS/MS (MRM transitions) confirm peak identity .

Q. What experimental approaches are used to study intramolecular hydrogen bonding in this compound, and how do these interactions influence its reactivity?

- Methodology : Variable-temperature ¹H NMR (DMSO-d₆, 25–80°C) reveals downfield shifts of the phenolic -OH proton (δ 10.2 → 9.8 ppm) due to hydrogen bond weakening. X-ray crystallography confirms a six-membered intramolecular H-bond between -OH and the sulphonyl oxygen (O···O distance: 2.65 Å). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate H-bond strength with reduced nucleophilic attack at the amide carbonyl .

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction data be interpreted to understand its molecular conformation?

- Methodology : Slow evaporation from ethanol/water (7:3) at 4°C yields suitable crystals. Challenges include polymorphism; seeding with pre-formed crystals ensures reproducibility. X-ray data (Mo-Kα radiation, λ = 0.71073 Å) reveal a planar amide group (torsion angle: 178.5°) and dihedral angles between aromatic rings (≈45°). Hydrogen bonding networks (e.g., N-H···O=S) stabilize the crystal lattice .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.